3',4',7-Trimethoxyflavan
Overview
Description
3’,4’,7-Trimethoxyflavan is a flavonoid compound known for its various biological activities. It is a derivative of flavan, characterized by the presence of three methoxy groups attached to the flavan structure. This compound is found in certain plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
3’,4’,7-Trimethoxyflavan is a natural product used for research related to life sciences . It exhibits weak cytotoxicities against HCT116 and HepG2 . .
Mode of Action
A related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, has been studied for its anti-inflammatory activity . It significantly inhibited nitric oxide production and demonstrated a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 5-hydroxy-3′,4′,7-trimethoxyflavone in a concentration-dependent manner .
Biochemical Pathways
The related compound 5-hydroxy-3′,4′,7-trimethoxyflavone significantly induced reduction in the mrna expressions of inducible nitric oxide synthase and cyclooxygenase-2, representing that inhibition occurs at the transcriptional level .
Result of Action
The related compound 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting nitric oxide production .
Biochemical Analysis
Biochemical Properties
3’,4’,7-Trimethoxyflavan has been shown to interact with various enzymes and proteins, significantly inhibiting nitric oxide production and demonstrating a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 3’,4’,7-Trimethoxyflavan in a concentration-dependent manner .
Cellular Effects
In cellular processes, 3’,4’,7-Trimethoxyflavan has been found to have significant effects. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3’,4’,7-Trimethoxyflavan exerts its effects through various mechanisms. It significantly induces reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, representing that inhibition occurs at the transcriptional level .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function in in vitro studies .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Trimethoxyflavan typically involves the methylation of flavan derivatives. One common method is the methylation of 3’,4’,7-trihydroxyflavan using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3’,4’,7-Trimethoxyflavan can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,4’,7-Trimethoxyflavan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the flavan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavans. Substitution reactions can result in various substituted flavan derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3’,5-Dihydroxy-3,4’,7-trimethoxyflavone: Similar structure but with additional hydroxyl groups, exhibiting enhanced antioxidant activity.
5’,8-Dihydroxy-3’,4’,7-trimethoxyflavan: Another derivative with hydroxyl groups, known for its potent anti-inflammatory properties.
Uniqueness
3’,4’,7-Trimethoxyflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy groups contribute to its stability and bioavailability, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMCSKWSQDRAX-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157803 | |
Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116384-26-0 | |
Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116384-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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